Refractin

Description

Contextualization of Molecular Refractivity's Significance in Advanced Chemical Biology and Materials Science

Molecular refractivity is a critical parameter in both chemical biology and materials science. It is a measure of the total polarizability of a mole of a substance and is dependent on the temperature and pressure. wikipedia.org In essence, it quantifies how a molecule interacts with light.

In chemical biology , molar refractivity is used to study the structure and interactions of biomolecules. wisdomlib.org For instance, changes in the refractive index of a solution can indicate protein folding or binding events. This principle is the basis for techniques like surface plasmon resonance (SPR), which is widely used to measure biomolecular interactions in real-time. The molar refractivity of a drug molecule can also influence its ability to cross cell membranes and interact with its target. pitt.edu

In materials science , molecular refractivity is fundamental to the design and characterization of optical materials. caltech.eduquora.com The refractive index of a polymer, for example, determines its transparency and how it will bend light, which is crucial for applications such as lenses, optical fibers, and coatings. wikipedia.org Scientists can tailor the refractive index of a material by altering its chemical composition and structure, a key aspect of developing new materials with specific optical properties. quora.com Recently, nano-architected materials have been developed that exhibit negative refraction, a property not observed in naturally occurring materials, which could be pivotal for the future of nanophotonics. caltech.edu

Historical Development of Concepts Pertinent to Molecular Refractivity and its Scientific Inquiry

The study of the interaction of light with matter has a long history. In the 19th century, the Gladstone–Dale equation was formulated, providing an empirical relationship between the refractive index and the density of a substance. taylorandfrancis.com This was a significant step in understanding how the chemical composition of a material influences its optical properties.

Later, the Lorentz-Lorenz equation, developed in the late 19th century, provided a more theoretical foundation for the concept of molar refractivity. This equation connects the refractive index of a substance to its molecular polarizability, which is a measure of how easily the electron cloud of a molecule can be distorted by an electric field. wikipedia.org This was a crucial development as it linked a macroscopic property (refractive index) to a molecular-level property (polarizability).

These foundational concepts have been refined over the years with the advent of quantum mechanics, which provides a more detailed understanding of how light interacts with atoms and molecules. The development of new experimental techniques, such as ellipsometry and interferometry, has allowed for increasingly precise measurements of refractive index, furthering our understanding of molecular refractivity.

Overview of Current Research Trajectories and Methodological Innovations in Investigating Complex Chemical Entities

Current research in molecular refractivity is focused on several key areas:

Metamaterials: These are artificially structured materials with optical properties not found in nature. researchoutreach.org A significant area of research is the development of metamaterials with a negative refractive index, which could lead to the creation of "superlenses" that can image objects smaller than the wavelength of light. researchoutreach.org

Biomolecular Sensing: Researchers are continuously developing more sensitive and selective methods for detecting and quantifying biomolecules based on changes in refractive index. This includes advancements in SPR and the development of novel biosensors based on nanostructures.

Computational Chemistry: Advances in computational methods allow for the accurate prediction of the molar refractivity of molecules. pitt.edu This is particularly useful in drug discovery and materials design, as it allows scientists to screen large numbers of candidate molecules for their desired optical properties before they are synthesized.

In-situ and In-operando Characterization: There is a growing emphasis on studying the refractive properties of materials under real-world operating conditions. This provides a more accurate understanding of how materials behave in devices and biological systems.

Methodological innovations are also driving the field forward. The use of advanced light sources, such as lasers and synchrotrons, allows for the study of molecular refractivity across a wide range of wavelengths. Furthermore, the integration of refractometric techniques with other analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a more comprehensive picture of the structure and function of complex chemical entities.

Table of Compounds and Concepts

| Term | Definition |

| Molecular Refractivity | A measure of the total polarizability of a mole of a substance. wikipedia.org |

| Refractive Index | A dimensionless number that describes how fast light travels through a material. wikipedia.org |

| Surface Plasmon Resonance (SPR) | An optical technique for detecting molecular interactions. |

| Metamaterials | Artificial materials engineered to have properties not found in nature. researchoutreach.org |

| Gladstone–Dale Equation | An empirical relationship between refractive index and density. taylorandfrancis.com |

| Lorentz-Lorenz Equation | A formula that relates the refractive index of a substance to its molecular polarizability. wikipedia.org |

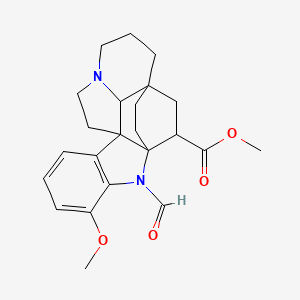

Structure

2D Structure

3D Structure

Properties

CAS No. |

2517-52-4 |

|---|---|

Molecular Formula |

C23H28N2O4 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

methyl 2-formyl-4-methoxy-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3(8),4,6-triene-18-carboxylate |

InChI |

InChI=1S/C23H28N2O4/c1-28-17-6-3-5-15-18(17)25(14-26)23-9-8-21(13-16(23)19(27)29-2)7-4-11-24-12-10-22(15,23)20(21)24/h3,5-6,14,16,20H,4,7-13H2,1-2H3 |

InChI Key |

NJLKGEGVAFDBDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N(C34C25CCN6C5C(CCC6)(CC3)CC4C(=O)OC)C=O |

Origin of Product |

United States |

Molecular Theoretical Frameworks Applied to Refractin

Quantum Mechanical Formulations for Electronic Structure and Optical Response

Quantum mechanics provides the fundamental basis for describing the electronic structure of atoms and molecules, which in turn dictates their interaction with electromagnetic radiation, including visible light. The refractive index of a material is directly related to its dielectric function, which describes how the material is polarized by an electric field. At the microscopic level, this polarization arises from the distortion of electron clouds around atoms and the displacement of ions within a material when subjected to the oscillating electric field of light.

Key to understanding the optical response using quantum mechanics is the calculation of electronic transitions. When light interacts with a molecule, photons can excite electrons from occupied energy levels (e.g., valence bands in solids) to unoccupied energy levels (e.g., conduction bands). The probability and energy of these transitions are determined by the material's electronic band structure or molecular orbital energy levels.

Theoretical methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate the electronic structure and predict optical properties like absorption spectra and dielectric functions. These calculations can reveal how the arrangement and type of atoms, as well as the nature of chemical bonds, influence the material's response to light. For instance, the presence of highly polarizable atoms (like sulfur or heavy halogens) or delocalized electron systems (like pi systems in conjugated polymers) can significantly impact the electronic transitions and thus the refractive index acs.orgwikipedia.org.

The complex refractive index, often denoted as , is related to the dielectric function by the equation , where is the angular frequency of light. The dielectric function itself can be calculated from the material's electronic structure and the probabilities of electronic transitions. The real part of the refractive index () is responsible for the bending of light (refraction), while the imaginary part (), known as the extinction coefficient, accounts for absorption. Quantum mechanical calculations aim to accurately predict both parts across a range of frequencies.

Computational Approaches for Predicting Refractin's Electromagnetic Interactions at the Molecular Level

Computational chemistry and physics play a crucial role in predicting the electromagnetic interactions of chemical compounds at the molecular level, providing insights into their potential refractive properties. These approaches leverage the theoretical frameworks discussed above and employ various algorithms to model molecular behavior and light-matter interactions.

Quantum Chemistry Calculations: As mentioned in Section 2.1, methods like DFT and TD-DFT are used to calculate electronic structure, polarizability, and hyperpolarizability, which are fundamental properties influencing refractive index and nonlinear optical behavior. aps.org These calculations can be performed for isolated molecules or periodic systems (crystals and polymers).

Molecular Dynamics Simulations: For understanding the behavior of liquids or polymers, molecular dynamics simulations can be used to study the arrangement and movement of molecules. This is important because the macroscopic refractive index is an average over the molecular properties and their spatial distribution.

Ab initio and Semi-Empirical Methods: These methods offer varying levels of accuracy and computational cost for calculating molecular properties relevant to optical response. Ab initio methods are based on first principles, while semi-empirical methods use parameters derived from experimental data.

Computational Electromagnetics: Techniques like FDTD or RCWA, while rooted in classical electrodynamics, are computational tools used to simulate light propagation in complex media, including those with micro- or nanoscale features that influence effective refractive properties. caltech.edu

These computational approaches allow researchers to design and predict the optical properties of new materials before they are synthesized, accelerating the discovery and development of materials with desired refractive indices. For instance, computational studies can help predict how modifying a molecule's structure or changing the composition of a mixture or polymer will affect its refractive index. acs.orgku.ac.ae

Theoretical Principles Governing Molecular Polarizability and its Contribution to Refractive Behavior

Molecular polarizability is a key intrinsic property that directly contributes to a material's refractive index. Polarizability describes how easily the electron cloud of an atom or molecule can be distorted by an external electric field, such as that of a light wave. utoronto.ca When the electron cloud is distorted, a temporary dipole moment is induced in the molecule. The sum of these induced dipole moments throughout the material creates a macroscopic polarization, which in turn affects the speed of light in the medium, leading to refraction. wikipedia.org

The relationship between molecular polarizability () and the macroscopic refractive index () is described by the Lorentz-Lorenz equation (or Clausius-Mossotti equation for molar quantities):

where:

is the refractive index

is the molar mass of the substance

is the density of the substance

is Avogadro's number

is the average molecular polarizability

The term is known as the molar refraction (). umcs.plcheops-tsar.de Molar refraction is an additive property, meaning it can be estimated by summing the contributions of the individual atoms and bonds within the molecule. umcs.pl This additive nature is a powerful tool for predicting the refractive index of a compound based on its chemical structure.

Factors influencing molecular polarizability include:

Number of electrons: Larger atoms and molecules with more electrons are generally more polarizable because their electron clouds are larger and less tightly held by the nucleus.

Electron delocalization: Molecules with conjugated pi systems (alternating single and double bonds) have highly delocalized electrons that are easily polarized, leading to higher refractive indices.

Presence of heavy atoms: Atoms with higher atomic numbers and larger, more diffuse electron clouds (e.g., sulfur, selenium, iodine) tend to increase the polarizability and thus the refractive index of a compound. acs.orgstackexchange.com

Molecular structure and packing: The arrangement and density of molecules in the material also affect the macroscopic polarization and refractive index. ku.ac.ae

Understanding and manipulating molecular polarizability through chemical design is a primary strategy for developing materials with tailored refractive properties for applications in optics, photonics, and material science. wikipedia.orgku.ac.aeavantama.com

Example Compounds Known for High Refractive Index

Advanced Synthetic Methodologies for Refractin and Its Analogs

Strategies for the Total Synthesis and Stereocontrolled Construction of the Refractin Molecular Framework

The total synthesis of a complex natural product, hypothetically "this compound," would necessitate a robust and convergent strategy. Key considerations would involve the strategic disconnection of the target molecule into readily synthesizable fragments (synthons). A convergent approach, where different key fragments are synthesized independently and then coupled, is often favored for its efficiency and flexibility over a linear synthesis.

For the stereocontrolled construction of the molecular framework, several powerful methodologies could be employed:

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in key bond-forming reactions is a cornerstone of modern organic synthesis. This could involve asymmetric hydrogenation, epoxidation, or dihydroxylation reactions to set specific stereocenters.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce chirality into the synthetic scheme.

Substrate-Controlled Synthesis: In this approach, the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. This requires a deep understanding of the conformational biases of the intermediates.

A hypothetical retrosynthetic analysis for a complex "this compound" framework is presented below:

| Key Disconnection | Synthetic Strategy | Relevant Reactions |

| C-C Bond Formation | Convergent Fragment Coupling | Suzuki, Stille, or Negishi cross-coupling |

| Ring-Closing Metathesis | Formation of cyclic structures | Grubbs or Schrock catalysis |

| Stereocenter Installation | Asymmetric Aldol Reaction | Evans' oxazolidinones or proline catalysis |

Exploration of Novel Reaction Pathways for Efficient this compound Scaffold Derivatization

Once the core scaffold of "this compound" is established, the exploration of novel reaction pathways for its derivatization would be crucial for structure-activity relationship (SAR) studies. This involves the selective modification of the core structure to generate a library of analogs.

Recent advances in synthetic methodology offer a plethora of options:

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. This avoids the need for pre-installed functional groups and can significantly shorten synthetic sequences.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient tool for a wide range of chemical transformations, including cross-coupling reactions and the generation of radical intermediates for functionalization. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and easier scalability.

Development of Chemo- and Regioselective Functionalization Techniques for this compound Analogs

For a complex molecule with multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge. The development of functionalization techniques that can selectively target a specific functional group or position on the "this compound" scaffold is paramount.

Strategies to achieve this include:

Directing Groups: The use of removable directing groups can guide a reagent to a specific site on the molecule, ensuring regioselectivity.

Enzymatic Catalysis: Enzymes are highly specific catalysts that can perform reactions with exquisite chemo-, regio-, and stereoselectivity. Biocatalysis could be a powerful tool for the selective functionalization of "this compound" analogs.

Protecting Group Strategies: A well-designed protecting group strategy is essential to mask reactive functional groups while transformations are carried out at other positions in the molecule.

| Functionalization Goal | Methodology | Example Reagents/Catalysts |

| Selective Hydroxylation | P450 Enzyme Mimics | Metalloporphyrins |

| Regioselective Halogenation | Directed C-H Activation | Palladium catalysts with a directing group |

| Chemoselective Reduction | Chemoselective Reducing Agents | Sodium borohydride (B1222165) in the presence of esters |

Green Chemistry Principles and Sustainable Practices in this compound Synthesis

The application of green chemistry principles is an increasingly important aspect of modern synthetic chemistry. nih.govnih.govresearchgate.netreachemchemicals.com The synthesis of "this compound" should be designed to minimize its environmental impact.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than petrochemical sources.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be avoided or minimized. Water, supercritical fluids, and ionic liquids are often considered greener alternatives. nih.gov

Energy Efficiency: Reactions should be designed to be run at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Molecular and Biological Mechanisms Associated with Refractin

Elucidation of Refractin's Ligand-Binding Profiles and Molecular Recognition Events

No information is available on the ligand-binding profiles or molecular recognition events associated with a compound named "this compound."

Investigation of this compound's Influence on Intracellular Signaling Cascades and Regulatory Networks

There is no available data to suggest that "this compound" influences any known intracellular signaling cascades or regulatory networks.

Structural Biology of this compound's Interactions with Specific Biomolecular Targets (e.g., proteins, enzymes, nucleic acids)

The structural biology of "this compound" and its interactions with any biomolecular targets has not been described in the scientific literature.

Biophysical Characterization of this compound-Induced Conformational Changes and Molecular Assemblies

There are no studies available that provide a biophysical characterization of conformational changes or molecular assemblies induced by "this compound."

Mechanistic Studies of this compound's Involvement in Cell-Level Processes Requiring Precise Molecular Interactions

Mechanistic studies detailing the involvement of "this compound" in any cell-level processes are currently absent from the scientific record.

State of the Art Analytical Techniques for Refractin Characterization

Advanced Spectroscopic Modalities for Refractin's Structural and Electronic Elucidation

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing insights into the vibrational, rotational, and electronic energy levels of a molecule. Applying these methods to this compound would yield crucial data regarding its functional groups, bond structures, molecular geometry, and electronic transitions.

High-Resolution Infrared Refraction Spectroscopy and Fourier Transform Infrared (FTIR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and determining the molecular structure of organic and some inorganic compounds libretexts.orgsolubilityofthings.com. The technique measures the absorption of infrared light by a sample, which causes molecules to vibrate at specific frequencies bruker.com. These vibrational frequencies are unique to the types of chemical bonds and functional groups present in the molecule, creating a characteristic "fingerprint" spectrum libretexts.orgbruker.comphotometrics.net.

High-resolution IR spectroscopy offers enhanced spectral detail, allowing for the differentiation of closely related structures or the identification of subtle spectral shifts caused by the molecular environment. Fourier Transform Infrared (FTIR) spectroscopy is the predominant method used today due to its speed, sensitivity, and high signal-to-noise ratio compared to older dispersive IR instruments solubilityofthings.combruker.comphotometrics.net. FTIR collects data across the entire infrared spectrum simultaneously using an interferometer and then applies a mathematical Fourier transform to generate the spectrum bruker.com.

For this compound, FTIR analysis would involve obtaining a spectrum showing absorbance peaks at specific wavenumbers (cm⁻¹). By comparing these peaks to databases of known compounds and characteristic functional group frequencies, it would be possible to identify the presence of specific bonds (e.g., C-H, O-H, C=O, C-C) and functional groups within the this compound molecule libretexts.orgsolubilityofthings.comphotometrics.net. The positions and intensities of these peaks provide a unique molecular fingerprint for this compound.

Attenuated Total Reflection (ATR) Infrared Spectroscopy for Condensed Phase Analysis

Attenuated Total Reflection (ATR) is a sampling technique widely used in conjunction with FTIR spectroscopy, particularly for analyzing solid, liquid, or semi-solid samples with minimal or no preparation mt.comjove.comamericanpharmaceuticalreview.comspecac.com. In ATR-FTIR, the infrared beam passes through a crystal with a high refractive index, such as diamond or germanium jove.comspecac.com. When the light strikes the interface between the crystal and the sample at a specific angle, it undergoes total internal reflection. An evanescent wave extends into the sample, typically penetrating a few micrometers mt.comjove.comspecac.com. This evanescent wave interacts with the sample, and the absorbed frequencies are measured.

ATR-FTIR is particularly useful for analyzing this compound in its condensed phases, such as a solid powder, film, or solution. It eliminates the need for sample preparation methods like preparing KBr pellets or thin films, which can be time-consuming and potentially alter the sample mt.comamericanpharmaceuticalreview.com. The resulting ATR spectrum provides similar information to a transmission IR spectrum regarding functional groups and molecular structure, although peak intensities may differ slightly due to the nature of the evanescent wave penetration bruker.comjove.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy Coupled with Chemometric Approaches

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm) sci-hub.sewikipedia.org. This absorption is a result of electronic transitions within the molecule, specifically the excitation of electrons in chromophores (functional groups that absorb UV-Vis light) sci-hub.seupi.edu. UV-Vis spectroscopy is valuable for identifying and quantifying compounds that have chromophores, particularly conjugated systems sci-hub.sewikipedia.org.

For this compound, UV-Vis spectroscopy would provide an absorption spectrum with peaks at specific wavelengths (λmax). The positions and intensities of these peaks are characteristic of the electronic structure and the presence of conjugated systems within this compound sci-hub.seupi.edu. UV-Vis spectroscopy can be used for quantitative analysis by applying the Beer-Lambert law, which relates absorbance to concentration wikipedia.orgupi.edu.

Coupling UV-Vis spectroscopy with chemometric approaches enhances its analytical power, especially for complex samples or when subtle differences in spectra need to be analyzed redalyc.orgnih.govcabidigitallibrary.orgmdpi.comugm.ac.id. Chemometrics involves using mathematical and statistical methods to extract meaningful information from spectroscopic data nih.govmdpi.com. Techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) can be applied to UV-Vis spectra of this compound samples to identify patterns, differentiate between different forms or batches of this compound, or even predict certain properties based on the spectral data nih.govcabidigitallibrary.orgmdpi.com. This is particularly useful for quality control or comparative studies. redalyc.orgugm.ac.id

Microwave Spectroscopy for Precise Determination of Rotational Constants and Molecular Geometries

Microwave spectroscopy involves the absorption or emission of electromagnetic radiation in the microwave region (typically 1 mm to 1 m wavelength) fiveable.meroyalsocietypublishing.orgfiveable.me. This energy corresponds to transitions between the rotational energy levels of a molecule fiveable.meroyalsocietypublishing.org. Microwave spectroscopy is a high-resolution technique that provides extremely precise information about the rotational constants of a molecule fiveable.megithub.com.

Molecules with a permanent dipole moment can absorb microwave radiation and exhibit rotational spectra fiveable.mefiveable.me. The rotational constants derived from the spectrum are directly related to the molecule's moments of inertia, which in turn depend on its three-dimensional structure, including bond lengths and bond angles fiveable.mefiveable.megithub.commit.edu.

Applying microwave spectroscopy to this compound (assuming it has a permanent dipole moment) would allow for the determination of its rotational constants with high accuracy fiveable.megithub.com. By analyzing the rotational spectrum and using techniques like Kraitchman equations, the precise molecular geometry of this compound in the gas phase could be determined github.com. This provides fundamental structural parameters that are complementary to vibrational information obtained from IR spectroscopy. fiveable.memit.edu

Spectroscopic Ellipsometry for Characterization of this compound in Thin Films and Interfaces

Spectroscopic ellipsometry is a non-destructive optical technique used to characterize thin films and interfaces by measuring the change in the polarization state of light upon reflection or transmission cerist.dzhoriba.comstinstruments.comeag.com. It measures two parameters, Psi (Ψ) and Delta (Δ), which describe the change in the amplitude ratio and the phase difference of the polarized light after interaction with the sample horiba.comstinstruments.com. These parameters are related to the sample's optical properties (refractive index 'n' and extinction coefficient 'k') and thickness cerist.dzhoriba.comeag.com.

For this compound in thin film form or at an interface, spectroscopic ellipsometry would be used to determine the film thickness and its optical constants across a range of wavelengths cerist.dzhoriba.comeag.com. By modeling the interaction of light with the this compound film and the substrate, properties such as film density, composition, crystallinity, and surface roughness can also be investigated cerist.dzhoriba.comstinstruments.comeag.com. This technique is particularly valuable for understanding the physical state and optical behavior of this compound when deposited as a thin layer.

High-Resolution Mass Spectrometry for this compound's Molecular Identification and Metabolomic Profiling

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in a sample alevelchemistry.co.ukmeasurlabs.com. High-Resolution Mass Spectrometry (HRMS) offers significantly higher mass accuracy and resolution compared to low-resolution MS, enabling the precise determination of elemental compositions and the differentiation of compounds with very similar nominal masses alevelchemistry.co.ukmeasurlabs.comnumberanalytics.com.

For this compound, HRMS would provide a highly accurate measurement of its molecular weight, which is crucial for determining its molecular formula alevelchemistry.co.ukmeasurlabs.comnumberanalytics.commeasurlabs.com. Different ionization techniques can be employed depending on the nature of this compound, such as Electrospray Ionization (ESI) or Electron Impact (EI) alevelchemistry.co.uknih.gov. The fragmentation pattern observed in MS/MS (tandem mass spectrometry) experiments, where selected ions are fragmented and their products analyzed, provides structural information about the molecule numberanalytics.comthermofisher.com. By analyzing these fragments, substructures within this compound can be identified, aiding in the full structural elucidation. numberanalytics.com

In the context of metabolomic profiling, HRMS is a key tool for the comprehensive analysis of small molecules (metabolites) in biological systems nih.govmdpi.comnih.govbiocrates.com. If this compound were a metabolite or involved in biological pathways, HRMS-based metabolomic profiling could be used to identify and quantify this compound and related compounds in complex biological matrices nih.govmdpi.comnih.gov. Coupled with separation techniques like Liquid Chromatography (LC-HRMS) or Gas Chromatography (GC-HRMS), this allows for the analysis of complex mixtures and the identification of this compound within a biological context. nih.govbiocrates.comcleancontrolling.com

Advanced X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous this compound Structures

X-ray-based techniques are fundamental for determining the atomic and molecular structure of chemical compounds. For this compound, these methods can provide critical information regardless of its solid-state form.

Advanced X-ray Diffraction (XRD) is primarily employed for the characterization of crystalline this compound. By bombarding a crystalline sample with X-rays of a fixed wavelength, intense diffracted beams are produced at specific angles when constructive interference occurs according to Bragg's Law (nλ = 2d sinΘ). carleton.edu Analysis of the resulting diffraction pattern allows for the determination of the crystal lattice parameters and the arrangement of atoms within the unit cell, ultimately leading to the elucidation of this compound's three-dimensional molecular structure in its crystalline state. carleton.edufu-berlin.de The interplanar spacing (d-spacing) obtained from Bragg's equation is a unique characteristic used for identification and characterization. carleton.edu

For amorphous or non-crystalline forms of this compound, X-ray Scattering techniques, such as Small-Angle X-ray Scattering (SAXS) or Wide-Angle X-ray Scattering (WAXS), are employed. These methods probe the electron density fluctuations within the material, providing information about molecular shape, size, and arrangement in disordered states. csic.es While diffraction yields sharp peaks indicative of long-range order, scattering from amorphous materials results in broader, more continuous profiles that reflect short-range correlations between atoms or molecules. csic.es Analyzing the scattering patterns allows for the determination of parameters such as the radius of gyration and pair distance distribution functions, offering insights into the conformation and packing of this compound molecules in non-crystalline environments.

Furthermore, advanced X-ray refraction techniques, which are based on the optical deflection of X-rays, can be utilized for microstructure characterization of this compound samples. kobv.descientific.net These techniques are sensitive to changes in refractive index and can detect defects, porosity, and evaluate particle properties like orientation and size distribution. kobv.descientific.net This is particularly relevant for understanding the physical form and potential imperfections within bulk this compound material.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure, conformation, and dynamics of molecules in solution or solid states. nih.govaakash.ac.in For this compound, multidimensional NMR techniques provide a powerful means to gain comprehensive insights beyond simple structural identification.

One-dimensional NMR spectra (e.g., ¹H NMR, ¹³C NMR) provide information about the chemical environment of specific nuclei within the this compound molecule, aiding in the identification of functional groups and connectivity. aakash.ac.inresearchgate.net However, to fully understand the complex structure and behavior of this compound, multidimensional NMR experiments are crucial.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between nuclei, allowing for the assignment of signals and the determination of through-bond and through-space connectivities. researchgate.net These experiments are vital for piecing together the complete molecular structure of this compound and confirming the presence and arrangement of different moieties.

Higher-dimensional NMR (3D, 4D, etc.) experiments are particularly valuable for studying larger or more complex this compound structures and for investigating their dynamics and conformational flexibility. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-space proximities, enabling the determination of the molecule's three-dimensional conformation in solution. Dynamic NMR experiments can probe the kinetics of conformational changes or molecular motions occurring in this compound over various timescales. researchgate.net The ability of NMR to observe multiple nuclear species and their chemical environments at a site-resolved level makes it a key instrument for advanced research on this compound's behavior. nih.gov

Single-Molecule Biophysical Techniques for Probing this compound's Dynamic Interactions and Mechanisms

While ensemble techniques like traditional NMR and X-ray diffraction provide average information from a large population of molecules, single-molecule biophysical techniques allow for the study of individual this compound molecules, revealing heterogeneity and transient behaviors that might be obscured in ensemble measurements. whiterose.ac.ukmdpi.comacs.org

Techniques such as optical tweezers can be used to manipulate individual this compound molecules or particles to which this compound is attached. Optical tweezers utilize a focused laser beam to create a potential energy well that can trap refractile particles due to scattering and refraction effects. whiterose.ac.uk This allows researchers to apply forces to and measure displacements of single this compound molecules, providing insights into their mechanical properties, interactions with other molecules, or involvement in molecular mechanisms.

Other single-molecule techniques, often relying on optical detection, can probe the dynamics and interactions of this compound. While fluorescence-based methods like single-molecule FRET (Förster Resonance Energy Transfer) are common for studying distances and conformational changes, non-fluorescent optical probing methods based on light scattering or absorption can also be employed to observe unaltered molecules. acs.orgnih.govnih.gov These techniques offer high spatial and temporal resolution, enabling the direct observation of this compound's behavior one molecule at a time. mdpi.com This is particularly powerful for understanding the steps involved in this compound's potential biological or chemical processes and revealing the inherent variability within a population of this compound molecules. whiterose.ac.ukmdpi.com

Hyphenated Chromatographic Separations Coupled with Advanced Detection for Purity and Complex Mixture Analysis

Analyzing the purity of this compound and identifying it within complex mixtures requires powerful separation techniques coupled with sensitive and selective detection methods. Hyphenated chromatographic techniques achieve this by combining the separation power of chromatography with the identification and quantification capabilities of spectroscopic or other detectors. scientiaricerca.comchromatographytoday.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for non-volatile or thermally labile compounds like many organic molecules. When coupled with advanced detectors, HPLC becomes a powerful tool for this compound analysis. scientiaricerca.comchromatographytoday.com

Common hyphenated techniques applicable to this compound include:

HPLC-UV/Vis: Ultraviolet-Visible spectroscopy is a common and simple detection method that can quantify this compound if it possesses a chromophore absorbing in the UV/Vis range. scientiaricerca.com

HPLC-MS (Mass Spectrometry): This is a highly sensitive and selective technique that provides information about the molecular weight and fragmentation pattern of this compound and other components in a mixture, aiding in identification and structural confirmation. scientiaricerca.comchromatographytoday.comijarsct.co.in LC-MS is particularly useful for analyzing complex natural products or reaction mixtures containing this compound. scientiaricerca.com

HPLC-NMR: Coupling HPLC directly with NMR spectroscopy allows for the separation of components in a mixture followed by online NMR analysis of the eluted peaks. scientiaricerca.comchromatographytoday.comijarsct.co.in This is a powerful technique for the structural elucidation of this compound and impurities or related compounds present in a sample without the need for fraction collection. ijarsct.co.in

HPLC-RI (Refractive Index): Refractive index detectors measure the change in refractive index of the eluent as a compound passes through, providing a universal detection method for compounds like this compound, even if they lack a chromophore. scientiaricerca.comijarsct.co.in

Computational Chemistry and Molecular Modeling of Refractin

Quantum Chemical Calculations of Refractin's Energetics, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, rooted in quantum mechanics, are fundamental tools for investigating the electronic structure, energy, and reactivity of molecules fiveable.me. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and post-HF approaches (like MP2 or Coupled Cluster) can be employed to study this compound (e.g., 15-acetyldeoxynivalenol). These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO energies), which provide insights into reactivity and spectroscopic behavior fiveable.meresearchgate.net.

For a compound like 15-acetyldeoxynivalenol, quantum chemical calculations could be used to:

Determine the relative stability of different conformers.

Calculate reaction pathways and energy barriers for potential chemical transformations fiveable.mersc.org.

Predict spectroscopic parameters such as IR, Raman, and NMR spectra, aiding in experimental characterization researchgate.net.

Analyze the electronic charge distribution and electrostatic potential surface, which are crucial for understanding intermolecular interactions and reactivity researchgate.netmdpi.com.

Compute properties related to polarizability and refractive index, as these are derived from the electronic structure researchgate.netmdpi.comarxiv.org.

Calculated electronic properties can be crucial for understanding a molecule's behavior. For instance, HOMO and LUMO energies are indicative of a molecule's propensity to donate or accept electrons, respectively researchgate.net.

Table 1: Illustrative Quantum Chemical Descriptors for a Compound like this compound

| Descriptor | Unit (Typical) | Significance |

| Total Energy | kcal/mol or a.u | Molecular stability |

| HOMO Energy | eV | Electron donation potential |

| LUMO Energy | eV | Electron acceptance potential |

| Energy Gap (LUMO - HOMO) | eV | Chemical reactivity and kinetic stability |

| Dipole Moment | Debye | Molecular polarity |

| Polarizability | ų or a.u | Response to electric field, related to refraction |

| Partial Atomic Charges | e | Charge distribution, intermolecular interactions |

| Vibrational Frequencies (IR/Raman) | cm⁻¹ | Molecular vibrations, spectroscopic signature |

Classical and Ab Initio Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions in various environments, such as in solution or at interfaces aip.orgresearchgate.net. Both classical MD, which uses empirical force fields, and ab initio MD, which performs quantum chemical calculations on the fly, can be applied to this compound.

Classical MD simulations could be used to:

Investigate the conformational dynamics of this compound in different solvents.

Study the aggregation behavior of this compound molecules.

Simulate the interaction of this compound with surfaces or membranes.

Calculate macroscopic properties like density and diffusion coefficients in solution.

Ab initio MD simulations, while computationally more expensive, can provide a more accurate description of systems where electronic effects are significant, such as bond breaking or formation, or interactions with complex interfaces.

MD simulations have been used to study properties related to refraction, such as assessing the dispersive and electrostatic components of cohesive energy in ionic liquids, correlating results with experimental density and molar refraction data ulisboa.ptnih.gov. Studies have also used MD to retrieve optical characteristics like refractive indices researchgate.net.

Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound

| Output Property/Behavior | Description |

| Conformational Ensembles | Distribution of molecular shapes over time |

| Radial Distribution Functions | Spatial correlation between this compound and solvent/other molecules |

| Diffusion Coefficient | Rate of molecular movement in a medium |

| Interaction Energies | Strength of interactions with solvent, surfaces, or other molecules |

| Structural Properties at Interface | Orientation and packing of this compound molecules at an interface |

Computational Docking and Ligand-Based Drug Design Approaches for this compound-Target Interactions

Computational docking is a technique used to predict the binding pose and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein or nucleic acid d-nb.infobiointerfaceresearch.com. If this compound (e.g., 15-acetyldeoxynivalenol) is hypothesized to interact with specific biological targets, docking studies can provide insights into these interactions.

Docking studies typically involve:

Preparing the 3D structures of both the ligand (this compound) and the target.

Using algorithms to sample possible binding orientations and conformations of the ligand within the target's binding site.

Scoring these poses based on predicted binding energy or other metrics to estimate binding affinity.

Ligand-based drug design approaches, in contrast, rely on information about known active ligands to design new molecules with similar properties. While less directly applicable without known this compound targets or active analogs, techniques like pharmacophore modeling or QSAR (Quantitative Structure-Activity Relationship) could potentially be used if a series of this compound analogs with varying activity were available. QSAR models can correlate molecular descriptors, including properties like molar refractivity, with biological activity researchgate.netbiointerfaceresearch.commdpi.com.

Docking studies have been used in drug design to predict binding sites and energies with amino acids of target proteins researchgate.netd-nb.infonih.gov. These studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability d-nb.info. Properties like molar refractivity and polarizability are sometimes considered as descriptors in the design and evaluation of potential drug candidates, as they can influence interactions nih.gov.

Table 3: Typical Outputs from Molecular Docking Studies

| Output Property/Behavior | Description |

| Binding Poses | Predicted 3D orientations of this compound in the binding site |

| Binding Score/Energy | Estimated strength of interaction |

| Interacting Residues | Amino acids in the target protein that interact with this compound |

| Interaction Types | Hydrogen bonds, hydrophobic interactions, etc. |

Cheminformatics and Data Mining Strategies for this compound Analog Discovery and Optimization

Cheminformatics involves the use of computational and informational techniques to handle chemical data researchgate.netum.si. Data mining in cheminformatics focuses on extracting meaningful information and patterns from large chemical datasets researchgate.netnih.gov. These strategies can be applied to the discovery and optimization of this compound analogs.

For this compound, cheminformatics and data mining could involve:

Building and searching chemical databases for compounds structurally similar to this compound (e.g., 15-acetyldeoxynivalenol).

Calculating a wide range of molecular descriptors for this compound and potential analogs to characterize their properties biointerfaceresearch.comresearchgate.netnih.govnih.gov. These descriptors can include 1D, 2D, and 3D representations of the molecule, as well as physico-chemical properties like molar refractivity mycocentral.euum.sinih.govladydoakcollege.edu.inresearchgate.net.

Using similarity searching algorithms to identify compounds with similar structural or property profiles.

Applying data mining techniques to analyze relationships between structural features, calculated properties (including those from quantum chemistry and MD), and any available experimental data for this compound and its analogs.

Cheminformatics approaches utilize chemical database concepts and structure descriptors to profile compound libraries and perform diversity analysis researchgate.net. Descriptors can account for atomic characteristics such as partial charge, lipophilicity, and refraction nih.gov.

Table 4: Cheminformatics and Data Mining Techniques

| Technique | Application to this compound Analogs |

| Similarity Searching | Finding compounds with similar structures or properties |

| Molecular Descriptors | Quantitative representation of molecular features and properties |

| Clustering | Grouping similar compounds for focused analysis |

| Classification/Regression | Building models to predict properties or activity based on structure |

| Chemical Database Mining | Extracting information from large collections of chemical structures |

Applications of Machine Learning and Artificial Intelligence in Predicting and Analyzing this compound's Properties and Reactivity

Machine learning (ML) and artificial intelligence (AI) are increasingly used in chemistry to build predictive models and analyze complex datasets researchgate.netspiedigitallibrary.orgoptica.orgaip.orgacs.org. These methods can be applied to this compound to predict its properties and analyze its reactivity based on its structure and data from computational or experimental studies.

ML/AI applications for this compound could include:

Developing models to predict physico-chemical properties of this compound and its analogs, such as solubility, partition coefficient, or refractive index, based on their molecular structures or descriptors mdpi.comresearchgate.netaip.orgacs.orgchemrxiv.org.

Building models to predict the outcome or rate of reactions involving this compound fiveable.mersc.org.

Using AI algorithms to analyze complex simulation data from MD or quantum chemical calculations to identify key features or patterns.

Applying ML in de novo design to generate novel molecular structures with desired properties, potentially leading to new this compound analogs with optimized characteristics.

ML models have demonstrated success in predicting various materials properties, including refractive index mdpi.comresearchgate.netaip.orgacs.orgchemrxiv.org. These models can be trained on datasets of known compounds and their properties to learn the complex relationships between structure and property mdpi.comresearchgate.netaip.org. Physics-guided ML models are also being developed to predict properties like atmospheric refraction, combining physical principles with data-driven training optica.org.

Table 5: Machine Learning Applications for this compound Studies

| ML/AI Method | Potential Application |

| Regression Models | Predicting continuous properties (e.g., refractive index, energy) |

| Classification Models | Predicting categorical properties (e.g., reactive/non-reactive) |

| Deep Learning | Analyzing complex molecular data, de novo design |

| Clustering Algorithms | Identifying groups of compounds with similar predicted properties |

| Quantitative Structure-Property Relationship (QSPR) Models | Predicting properties from molecular structure/descriptors mdpi.commdpi.com |

Emerging Research Directions and Future Prospects for Refractin

Development of Next-Generation Refractin-Derived Chemical Probes and Tools

The unique structural and functional properties of this compound make it an excellent scaffold for the development of advanced chemical probes. Researchers are actively pursuing the synthesis of novel this compound derivatives that can be utilized as tools to investigate complex biological systems. These next-generation probes are being designed to offer higher sensitivity, improved specificity, and enhanced photostability compared to existing tools.

One promising area of development is in the creation of fluorescent probes for cellular imaging. By conjugating this compound with various fluorophores, scientists aim to create probes that can selectively target and visualize specific cellular components, such as organelles or proteins. This would enable a more detailed understanding of cellular processes in real-time.

Furthermore, the development of this compound-based affinity probes is underway. These tools are designed to selectively bind to specific enzymes or receptors, allowing for the identification and characterization of their biological targets. Such probes are invaluable for drug discovery and for elucidating the mechanisms of action of bioactive molecules.

Table 1: Examples of this compound-Derived Chemical Probes in Development

| Probe Type | Target Application | Reporter Group | Potential Advantage |

| Fluorescent Probe | Live-cell imaging of mitochondria | Rhodamine B | High photostability and mitochondrial targeting |

| Affinity-Based Probe | Identification of kinase targets | Biotin | Strong and specific binding for pull-down assays |

| Photoaffinity Label | Covalent modification of target proteins | Diazirine | Covalent labeling upon photoactivation for stable target identification |

Interdisciplinary Approaches Integrating this compound with Advanced Materials Science and Nanotechnology

The integration of this compound into advanced materials and nanotechnologies represents a frontier of innovation. The compound's inherent properties are being explored for the creation of novel materials with tailored functionalities. In materials science, this compound is being investigated as a key component in the development of responsive polymers. These "smart" materials can change their properties in response to external stimuli such as light, temperature, or pH, with potential applications in drug delivery systems and soft robotics.

In the realm of nanotechnology, this compound is being utilized to functionalize nanoparticles for biomedical applications. By coating nanoparticles with this compound derivatives, researchers aim to improve their biocompatibility, enhance their targeting capabilities, and enable controlled release of therapeutic agents. For instance, this compound-coated gold nanoparticles are being explored for their potential in photothermal therapy and as contrast agents in medical imaging.

Another exciting avenue is the use of this compound in the fabrication of advanced optical materials. Its unique refractive properties are being harnessed to create materials with tunable optical characteristics, which could find applications in the development of novel lenses, sensors, and photonic devices.

Advancements in Biosynthetic Pathway Elucidation of this compound (if naturally occurring)

Assuming this compound is a naturally occurring compound, a significant area of research is dedicated to understanding its biosynthesis. Elucidating the biosynthetic pathway of this compound is crucial for several reasons. Firstly, it would provide a sustainable and potentially more efficient route for its production through metabolic engineering of microbial hosts. This would be a significant advantage over complex and often low-yielding chemical syntheses.

Modern techniques in genomics, transcriptomics, and metabolomics are being employed to identify the genes and enzymes responsible for the biosynthesis of the this compound scaffold. By identifying the gene cluster responsible for its production in the native organism, researchers can then heterologously express these genes in a more tractable host, such as E. coli or Saccharomyces cerevisiae, to achieve scalable production.

Understanding the enzymatic machinery involved in this compound biosynthesis also opens up the possibility of chemoenzymatic synthesis, where specific enzymatic transformations are used in combination with chemical synthesis steps to produce novel this compound analogs that are not accessible through traditional synthetic routes.

Rational Design of this compound Analogs with Tuned Selectivity and Potency

The development of this compound analogs with improved biological activity is a key focus of medicinal chemistry efforts. Through a process of rational design, researchers are systematically modifying the core structure of this compound to enhance its potency and selectivity towards specific biological targets. This involves the use of computational modeling and structure-activity relationship (SAR) studies to predict which modifications are most likely to lead to improved therapeutic properties.

Key strategies in the rational design of this compound analogs include:

Scaffold Hopping: Replacing parts of the this compound core with other chemical moieties to explore new chemical space and potentially discover novel biological activities.

Bioisosteric Replacement: Substituting functional groups on the this compound molecule with other groups that have similar physical or chemical properties to fine-tune its pharmacokinetic and pharmacodynamic profile.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design this compound analogs that fit perfectly into the binding site, leading to higher affinity and selectivity.

Table 2: Selected this compound Analogs and Their Design Rationale

| Analog | Modification | Design Rationale | Target |

| RF-101 | Addition of a trifluoromethyl group | Enhance metabolic stability and binding affinity | Enzyme X |

| RF-203 | Replacement of a phenyl ring with a pyridine ring | Improve solubility and cell permeability | Receptor Y |

| RF-305 | Introduction of a flexible linker | Optimize binding to a secondary pocket on the target | Protein Z |

Methodological Innovations in High-Throughput Screening and Characterization of this compound Derivatives

To accelerate the discovery of new this compound derivatives with desirable properties, innovations in high-throughput screening (HTS) and characterization methods are essential. HTS allows for the rapid testing of large libraries of this compound analogs against a variety of biological targets. The development of novel cell-based and biochemical assays is crucial for enabling the efficient screening of these compounds.

Advancements in automated synthesis and purification techniques are also playing a critical role in generating the large and diverse chemical libraries needed for HTS campaigns. The use of microfluidic devices and robotic platforms is streamlining the synthesis and screening workflow, significantly reducing the time and resources required to identify promising lead compounds.

In addition to HTS, new analytical techniques are being developed for the rapid characterization of this compound derivatives. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are being adapted for high-throughput analysis, providing detailed structural and functional information about the synthesized compounds in a timely manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.